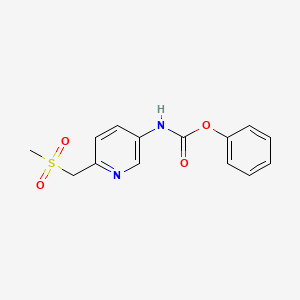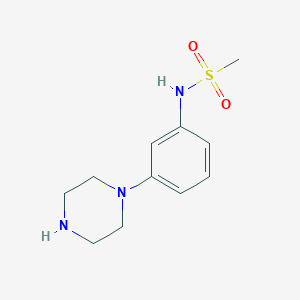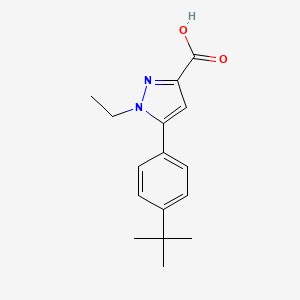
(+/-)-4-Methanesulfinylphenethyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-4-Methanesulfinylphenethyl bromide is an organosulfur compound featuring a bromine atom attached to a phenethyl group, which is further substituted with a methanesulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-4-Methanesulfinylphenethyl bromide typically involves the bromination of 4-methanesulfinylphenethyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure the selective formation of the desired bromide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-4-Methanesulfinylphenethyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanesulfinyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.
Major Products Formed
Substitution Reactions: Products include substituted phenethyl derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include sulfone or sulfide derivatives of the original compound.
Aplicaciones Científicas De Investigación
(+/-)-4-Methanesulfinylphenethyl bromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (+/-)-4-Methanesulfinylphenethyl bromide involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom and methanesulfinyl group play crucial roles in its reactivity and interaction with enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methanesulfinylphenethyl chloride: Similar structure but with a chlorine atom instead of bromine.
4-Methanesulfinylphenethyl iodide: Similar structure but with an iodine atom instead of bromine.
4-Methanesulfinylphenethyl fluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(+/-)-4-Methanesulfinylphenethyl bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size, electronegativity, and bond strength influence the compound’s behavior in chemical reactions and its interaction with biological targets.
Propiedades
Fórmula molecular |
C9H11BrOS |
|---|---|
Peso molecular |
247.15 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H11BrOS/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
Clave InChI |
KADKUKQFTFTEHS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
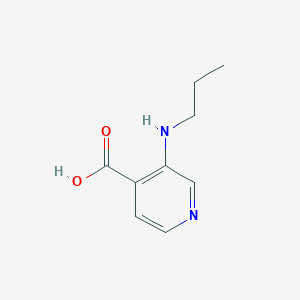

![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
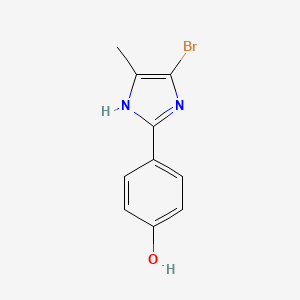
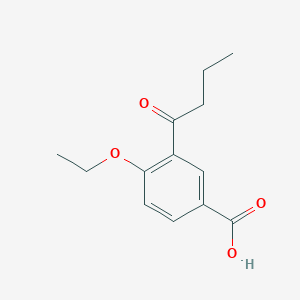
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
